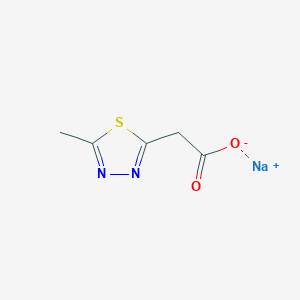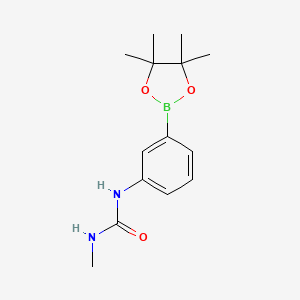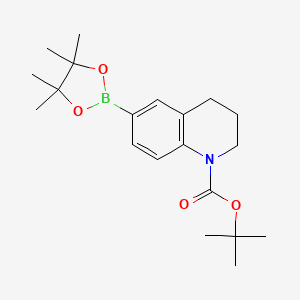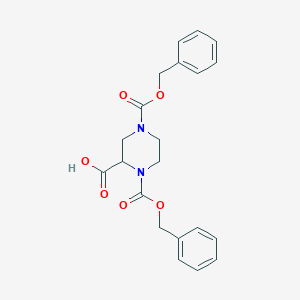![molecular formula C21H31NO6S B3112727 ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate CAS No. 192203-59-1](/img/structure/B3112727.png)
ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate
Overview
Description
Ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is commonly referred to as MTSET or (2S)-2-[(4-Methoxyphenyl)sulfanyl]pentanedioic acid ditert-butyl ester. It is a derivative of the amino acid cysteine and is synthesized through a specific chemical process.
Scientific Research Applications
Catalysis and Synthetic Applications
Recent advances in catalysis highlight the importance of designing and applying efficient catalyst systems for the production of high-value chemicals. For example, research by Tan et al. (2021) reviewed the catalysts used in the hydrogenation of furfural and its derivatives to produce 1,2-pentanediol and 1,5-pentanediol, emphasizing the significance of catalyst type and the reaction mechanism in green processes (Tan et al., 2021). Similarly, Tateiwa and Uemura (1997) discussed the use of metal cation-exchanged clay as catalysts in organic synthesis, indicating the potential for innovative catalyst designs in various synthetic applications (Tateiwa & Uemura, 1997).
Environmental Impact and Safety
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, including derivatives similar to the chemical , have been studied by Liu and Mabury (2020). They found that these compounds have been detected in various environmental matrices and pose concerns due to their potential toxicity and persistence (Liu & Mabury, 2020). The review emphasizes the need for further research to understand their environmental behaviors and impacts fully.
Industrial Applications
Looking at industrial applications, the review by Xiu and Zeng (2008) on the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, highlights the significance of efficient recovery and purification methods. This research area is critical for the economic viability of biologically produced chemicals, suggesting that innovations in separation technologies could have broad applicability, including for compounds with similar properties (Xiu & Zeng, 2008).
properties
IUPAC Name |
ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6S/c1-20(2,3)27-17(23)13-12-16(18(24)28-21(4,5)6)22-19(25)29-15-10-8-14(26-7)9-11-15/h8-11,16H,12-13H2,1-7H3,(H,22,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPJFVDNBKTARP-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)SC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)SC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)



![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)


![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)

![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)



![1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine](/img/structure/B3112728.png)